1-(7-Nitro-1,2,3,4-tetrahydro-xanthen-4a-yl)-pyrrolidine
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Overview
Description
1-(7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-YL)PYRROLIDINE is a chemical compound with the molecular formula C17H20N2O3 and a molecular weight of 300.36 . This compound is part of the xanthene derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-YL)PYRROLIDINE involves multiple steps. One common method includes the reaction of 7-nitro-2,3,4,4a-tetrahydro-1H-xanthene with pyrrolidine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like anhydrous tetra-n-butylammonium fluoride (TBAF) to facilitate the nucleophilic addition .
Chemical Reactions Analysis
1-(7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-YL)PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
1-(7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-YL)PYRROLIDINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-YL)PYRROLIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. For instance, in anti-cancer research, it has been shown to interfere with DNA synthesis and cell proliferation .
Comparison with Similar Compounds
1-(7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-YL)PYRROLIDINE can be compared with other xanthene derivatives such as:
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also exhibit significant anti-tumor activity and are used in similar biological applications.
4A-Methyl-6-nitro-2,3,4,4a-tetrahydro-1H-carbazole: This compound shares structural similarities and is used in the synthesis of various organic molecules.
1-(5,7-Dichloro-2,3,4,4a-tetrahydro-1H-xanthen-4-yl)pyrrolidine: Another xanthene derivative with applications in chemical and biological research.
These comparisons highlight the unique properties and applications of 1-(7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-YL)PYRROLIDINE, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1-(7-nitro-1,2,3,4-tetrahydroxanthen-4a-yl)pyrrolidine |
InChI |
InChI=1S/C17H20N2O3/c20-19(21)15-6-7-16-13(12-15)11-14-5-1-2-8-17(14,22-16)18-9-3-4-10-18/h6-7,11-12H,1-5,8-10H2 |
InChI Key |
KVFKCSNCZVQICP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C1)N4CCCC4 |
Origin of Product |
United States |
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